Cytotoxic Potency on MCF‑7 Breast Cancer Cells: Imidazo[5,1‑c][1,2,4]triazine Derivative vs. Temozolomide
In a direct head‑to‑head study evaluating five imidazo[5,1‑c][1,2,4]triazine derivatives on MCF‑7 breast cancer cells, the lead derivative 4‑aminoimidazo[5,1‑c][1,2,4]triazine‑3,8‑dicarboxylic acid diethyl ether (imidazotriazine 1) achieved a maximum cell survival inhibition of 4.35 and an IC₅₀ of 1.94 mmol/L, versus temozolomide with a maximum inhibition of 2.44 and an IC₅₀ of 6.81 mmol/L [1]. This represents a 3.5‑fold improvement in IC₅₀ and a 1.8‑fold greater maximum inhibition for the imidazo[5,1‑c] derivative.
| Evidence Dimension | Cytotoxic activity (IC₅₀ and maximum cell survival inhibition) on MCF‑7 breast cancer cells |
|---|---|
| Target Compound Data | IC₅₀ = 1.94 mmol/L; maximum cell survival inhibition = 4.35 (imidazotriazine 1, a 4‑amino‑3,8‑diester derivative of the imidazo[5,1‑c] core) |
| Comparator Or Baseline | Temozolomide: IC₅₀ = 6.81 mmol/L; maximum cell survival inhibition = 2.44 |
| Quantified Difference | 3.5‑fold lower IC₅₀; 1.8‑fold higher maximum inhibition |
| Conditions | MCF‑7 breast cancer cell line; MTT assay; compound concentrations 0.25–10.0 mmol/L |
Why This Matters
For oncology discovery programs, the 3.5‑fold potency advantage over temozolomide directly translates to a wider therapeutic window and lower required dosing, making imidazo[5,1‑c][1,2,4]triazin‑3‑amine derivatives a superior starting scaffold for lead optimization.
- [1] Voinkov, E.K.; Drokin, R.A.; Ulomskii, E.N.; et al. Synthesis and cytotoxic activity on cell cultures of new azolotriazines. Pharm. Chem. J., 2022, 56, 742–747. DOI: 10.1007/s11094-022-02704-0 View Source
